N-(3-Methylbutan-2-yl)aniline
Overview
Description
N-(3-Methylbutan-2-yl)aniline, also known as N-(2,3-dimethylbutan-2-yl)-3-methylaniline , is a hindered amine compound. It is traditionally challenging to synthesize due to its steric hindrance, but it serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. Researchers often use it to prepare drug candidates containing hindered amine motifs .
Scientific Research Applications
Environmental Applications
- Biodegradation by Bacteria : Delftia sp. AN3, a bacterial strain, can utilize aniline or acetanilide as sole carbon, nitrogen, and energy sources. However, it does not support the growth of substituted anilines like N-(3-Methylbutan-2-yl)aniline. The study of this strain helps in understanding the biodegradation of aniline in municipal wastewater treatment plants (Liu et al., 2002).
Materials Science and Chemistry
- Luminescent Materials : Studies on cyclometalated platinum complexes with various aniline derivatives, including this compound, have shown their potential for use in organic light-emitting diodes (OLEDs) due to their highly luminescent properties (Vezzu et al., 2010).
Pharmacology and Biomedical Research
- Antibacterial and Anticancer Activity : N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline Schiff bases, which may include derivatives like this compound, show promise in in vitro antibacterial activity and potential anticancer properties through molecular docking studies (PradeepP. et al., 2015).
Polymer Science
- Polymerization Studies : The polymerization of aniline derivatives, including this compound, has been explored for applications in chemical sensors. These studies focus on how the substituent affects the polymer properties (Mustafin et al., 2021).
Catalysis
- Palladium-Catalyzed Reactions : Palladium-catalyzed amination of isoprene with aniline, where this compound is a possible product, demonstrates the utility of this compound in catalytic synthesis (Petrushkina et al., 2005).
Spectroscopy and Theoretical Chemistry
- Theoretical Studies : Investigations into the molecular and electronic structures of aniline derivatives, such as this compound, provide insights into their chemical behavior and potential applications in various fields (Vakula et al., 2011).
properties
IUPAC Name |
N-(3-methylbutan-2-yl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYASKUOTVQVGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564811 | |
Record name | N-(3-Methylbutan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100054-14-6 | |
Record name | N-(3-Methylbutan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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